molecular formula C15H21NO4 B1177321 3-NITROPENTANENITRONATE CAS No. 138914-13-3

3-NITROPENTANENITRONATE

Cat. No.: B1177321
CAS No.: 138914-13-3
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Description

3-Nitropentanenitronate (C₅H₉NO₄⁻) is a nitronate derivative characterized by a five-carbon chain (pentane) with a nitro (-NO₂) group at the third carbon and a nitronate (-NO₂⁻) functional group. Nitronates are stabilized enolate forms of nitro compounds, often exhibiting enhanced reactivity in organic synthesis and coordination chemistry. The compound’s dual nitro/nitronate groups suggest unique chemical behavior, including redox activity and possible use in energetic materials or biochemical research .

Properties

CAS No.

138914-13-3

Molecular Formula

C15H21NO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Nitropropionic Acid (3-NPA)

  • Structure: C₃H₅NO₄; nitro group at C3 of a propionic acid chain.
  • Properties : A mycotoxin and irreversible inhibitor of succinate dehydrogenase, causing neurotoxicity in humans and animals. Water-soluble due to the carboxylic acid group.
  • Comparison : Unlike 3-nitropentanenitronate, 3-NPA lacks a nitronate group, reducing its stability in basic conditions. Its shorter carbon chain limits hydrophobic interactions, whereas 3-nitropentanenitronate’s pentane backbone may enhance lipid solubility .

3-Nitrotyrosine

  • Structure : C₉H₁₀N₂O₅; nitro group attached to tyrosine’s aromatic ring.
  • Properties : A biomarker of oxidative stress in proteins, formed via peroxynitrite-mediated nitration.
  • Comparison: While both compounds feature nitro groups, 3-nitropentanenitronate’s aliphatic structure contrasts with 3-nitrotyrosine’s aromatic system.

Nitroglycerin (NG)

  • Structure : C₃H₅N₃O₉; three nitro groups on a glycerol backbone.
  • Properties : Explosive and vasodilatory; used in dynamite and angina treatment.
  • Comparison : Nitroglycerin’s high energy density stems from multiple nitro groups, whereas 3-nitropentanenitronate’s single nitro and nitronate groups likely result in lower explosivity but greater suitability for controlled redox reactions .

2,4,6-Trinitrotoluene (TNT)

  • Structure : C₇H₅N₃O₆; three nitro groups on a toluene ring.
  • Properties : High explosive; stable under standard conditions.
  • Comparison : TNT’s aromatic nitro groups confer thermal stability, while 3-nitropentanenitronate’s aliphatic nitro/nitronate system may exhibit higher reactivity in nucleophilic environments .

Data Table: Comparative Analysis of Nitro Compounds

Compound Molecular Formula Functional Groups Key Applications Toxicity/Stability
3-Nitropentanenitronate C₅H₉NO₄⁻ -NO₂, -NO₂⁻ Synthetic chemistry Likely moderate toxicity
3-Nitropropionic Acid C₃H₅NO₄ -NO₂, -COOH Neurotoxicity research High neurotoxicity
3-Nitrotyrosine C₉H₁₀N₂O₅ Aromatic -NO₂ Oxidative stress biomarker Low acute toxicity
Nitroglycerin C₃H₅N₃O₉ Three -NO₂ groups Explosives, vasodilation High explosivity
TNT C₇H₅N₃O₆ Aromatic -NO₂ groups Military/industrial explosives Stable, carcinogenic

Key Research Findings

  • Reactivity : Nitronate groups in 3-nitropentanenitronate may facilitate unique cycloaddition or alkylation reactions, distinguishing it from nitro acids like 3-NPA .
  • Stability : Aliphatic nitro compounds are generally less stable than aromatic analogs (e.g., TNT) due to weaker conjugation, but the nitronate group could enhance resonance stabilization .

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